2-Ethylhexyl 2-ethylhexanoate
Overview
Description
2-Ethylhexyl 2-ethylhexanoate is an organic compound that is widely used in various industries . It is a colorless viscous oil and is supplied as a racemic mixture . It is an ester of cetyl alcohol and 2-ethylhexanoic acid . It is present in cosmetic products as a skin conditioning agent and emollient .
Synthesis Analysis
2-Ethylhexyl 2-ethylhexanoate is produced industrially from propylene, which is hydroformylated to give butyraldehyde . Aldol condensation of the aldehyde gives 2-ethylhexenal, which is hydrogenated to 2-ethylhexanal . Oxidation of this aldehyde gives the carboxylic acid . A direct esterification reaction for the synthesis of 2-ethylhexyl-2-ethylhexanoate from 2-ethylhexanoic acid and 2-ethyl-1-hexanol in n-hexane as solvent has been carried out .Molecular Structure Analysis
The molecular formula of 2-Ethylhexyl 2-ethylhexanoate is C16H32O2 . It has an average mass of 256.424 Da and a monoisotopic mass of 256.240234 Da .Chemical Reactions Analysis
2-Ethylhexyl 2-ethylhexanoate forms compounds with metal cations that have stoichiometry as metal acetates . These ethylhexanoate complexes are used in organic and industrial chemical synthesis . They function as catalysts in polymerizations as well as for oxidation reactions as "oil drying agents" .Physical And Chemical Properties Analysis
2-Ethylhexyl 2-ethylhexanoate has a density of 0.9±0.1 g/cm3 . It has a boiling point of 288.3±8.0 °C at 760 mmHg . The compound has a flash point of 137.1±5.4 °C . It is insoluble in water but soluble in ethyl ether .Scientific Research Applications
Environmental and Health Implications
Toxicity and Exposure Risk : Studies have identified DEHP and its metabolites as endocrine disruptors, potentially affecting reproductive health and posing risks to children’s development and metabolism. The toxicological profiles of these compounds suggest moderate toxicity but significant concerns due to widespread environmental presence and potential for bioaccumulation. Research indicates that DEHP may influence liver and energy metabolism, lead to teratogenic effects, and affect male reproductive organs, among other health concerns (Latini, Verrotti, & De Felice, 2004); (Wams, 1987).
Environmental Contamination and Persistence : The environmental fate of phthalates, including DEHP, highlights their persistence and ubiquity. These compounds are resistant to degradation under anaerobic conditions, leading to prolonged environmental presence. Their leaching from plastic products contributes to widespread environmental and human exposure, with implications for soil, water, and air quality (Wams, 1987).
Human Exposure and Risk Assessment : Exposure to DEHP and related phthalates occurs through various pathways, including consumption of contaminated food and use of medical devices and other products containing these chemicals. Risk assessments suggest that current exposure levels are generally below tolerable daily intake values for food and water. However, specific populations, such as patients in medical settings, may experience higher exposure levels, raising concerns about the potential for adverse health effects (Erythropel et al., 2014).
Safety And Hazards
2-Ethylhexyl 2-ethylhexanoate is suspected of damaging the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is also recommended to use personal protective equipment and ensure adequate ventilation . In case of accidental release, it is advised to remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-ethylhexyl 2-ethylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-5-9-11-14(7-3)13-18-16(17)15(8-4)12-10-6-2/h14-15H,5-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCGJMIVSYHBEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052478 | |
Record name | 2-Ethylhexyl 2-ethylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Ethylhexyl 2-ethylhexanoate | |
CAS RN |
7425-14-1 | |
Record name | 2-Ethylhexyl 2-ethylhexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7425-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylhexyl-2-ethylhexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007425141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethylhexyl 2-ethylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl 2-ethylhexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.234 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLHEXYL ETHYLHEXANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/430RJA6715 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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